![molecular formula C7H9N3O5 B454900 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 512809-67-5](/img/structure/B454900.png)
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C6H7N3O5 . It has a molecular weight of 201.14 g/mol . The IUPAC name for this compound is 2-(3-methoxy-4-nitropyrazol-1-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a methoxy group and a nitro group . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has several computed properties, including a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 201.03857033 g/mol, and it has a topological polar surface area of 110 Ų .Scientific Research Applications
Chemical Properties and Synthesis
Studies on similar compounds focus on the chemical properties and synthesis methods of pyrazoline derivatives. These compounds, including pyrazolines, exhibit a wide range of biological activities, which has stimulated research into their synthesis and applications. Pyrazoline derivatives are synthesized under various conditions, showcasing potential physical and chemical properties like herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).
Applications in Corrosion Inhibition
Quinoline derivatives, which share some structural similarities with pyrazoline compounds, are used as anticorrosive materials. These derivatives show good effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding (Verma et al., 2020).
Therapeutic Applications
Pyrazoline derivatives have been explored for their therapeutic applications, particularly as anticancer agents. The synthesis and chemistry of these compounds are focused on developing new anticancer agents, highlighting the potential of pyrazoline-based compounds in medicinal chemistry (Pushkar Kumar Ray et al., 2022).
Future Directions
The future directions for research on 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid could include exploring its potential biological activities, developing efficient synthesis methods, and studying its reactivity in various chemical reactions. Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could have potential applications in medicinal chemistry .
properties
IUPAC Name |
2-(3-methoxy-4-nitropyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O5/c1-4(7(11)12)9-3-5(10(13)14)6(8-9)15-2/h3-4H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGIOJTWKOZSKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=N1)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208865 |
Source
|
Record name | 1H-Pyrazole-1-acetic acid, 3-methoxy-α-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
512809-67-5 |
Source
|
Record name | 1H-Pyrazole-1-acetic acid, 3-methoxy-α-methyl-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512809-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-1-acetic acid, 3-methoxy-α-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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